

Application Notes and Protocols for OHM1-Based Assays

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Compound of Interest

Compound Name: OHM1

Cat. No.: B10833739

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **OHM1**, a potent and specific inhibitor of the Hypoxia-Inducible Factor 1 α (HIF-1 α) C-terminal transactivation domain (CTAD) interaction with the p300/CBP coactivator, in various in vitro and cell-based assays. **OHM1** serves as a valuable tool for studying the HIF-1 signaling pathway and for the discovery and characterization of novel inhibitors targeting this critical protein-protein interaction in cancer and other hypoxia-related diseases.

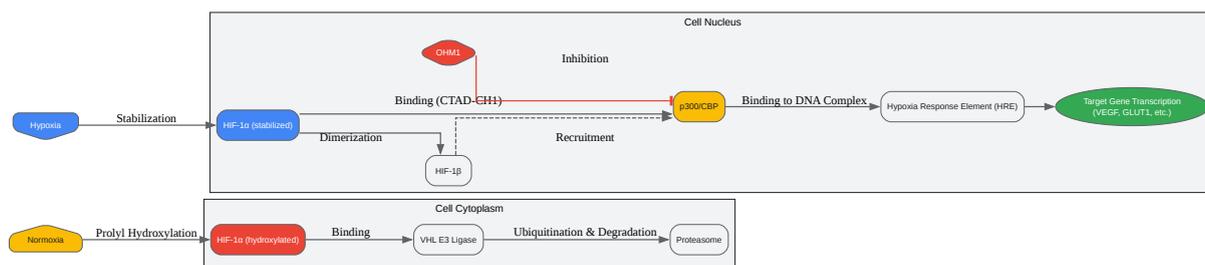
Introduction to OHM1

OHM1 is a synthetic analog of the HIF-1 α CTAD.[1] It competitively binds to the CH1 domain of the p300/CBP coactivators, thereby disrupting the formation of the active HIF-1 transcriptional complex. This inhibition leads to the downregulation of hypoxia-inducible genes involved in angiogenesis, cell proliferation, and metabolism.[1] **OHM1** exhibits a binding affinity of 0.53 μ M for the CH1 domain, making it a potent tool for laboratory research.[1]

Signaling Pathway Overview

Under hypoxic conditions, the α -subunit of HIF-1 is stabilized and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1 β subunit. This heterodimer then recruits the transcriptional coactivators p300 and CBP through an interaction between the HIF-1 α CTAD and the CH1 domain of p300/CBP. The fully assembled complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their

transcription. **OHM1** acts by competitively inhibiting the interaction between HIF-1 α CTAD and the p300/CBP CH1 domain.



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HIF-1 Signaling Pathway and **OHM1** Point of Intervention.

Quantitative Data Summary

The following tables summarize key quantitative data for **OHM1** and its interaction with the HIF-1 pathway components. This data can be used as a reference for experimental design.

Parameter	Value	Method	Reference
Binding Affinity (Kd) of OHM1 to p300 CH1 Domain	0.53 μ M	Not Specified	[1]
Effective Concentration (in MDA-MB-231 cells)	1 - 20 μ M	HIF Promoter Activity Assay	[1]
Effective Concentration (in A549 cells)	10 μ M	Gene Expression Analysis	[1]
In Vivo Efficacy (MDA-MB-231 Xenograft)	15 mg/kg (i.p.)	Tumor Volume Reduction	[1]

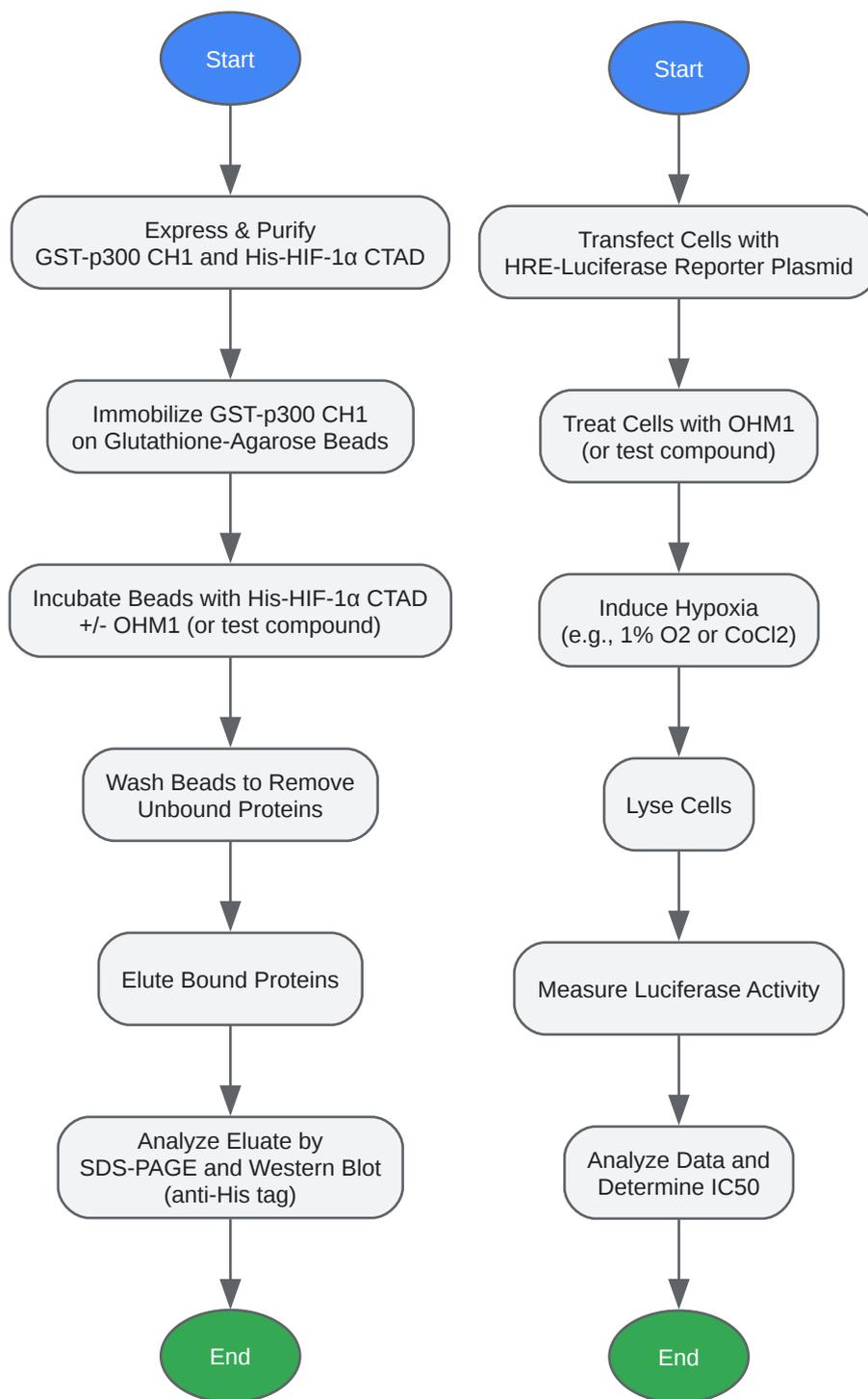
Interaction	Dissociation Constant (Kd)	Method	Reference
HIF-1 α CTAD - p300 CH1	~7 nM	Isothermal Titration Calorimetry	

Experimental Protocols

In Vitro HIF-1 α CTAD / p300 CH1 Interaction Assay (GST Pull-Down)

This protocol is designed to qualitatively or semi-quantitatively assess the ability of **OHM1** to inhibit the interaction between HIF-1 α CTAD and the p300 CH1 domain.

Workflow:



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References

- 1. medchemexpress.com [medchemexpress.com]
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